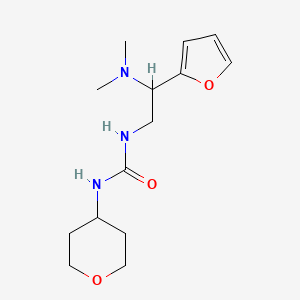

1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea

Descripción

1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a synthetic small molecule featuring a urea core substituted with a dimethylaminoethyl-furan moiety and a tetrahydro-2H-pyran-4-yl group. This compound belongs to a class of urea derivatives known for their structural versatility in drug discovery, particularly in modulating kinase activity or intracellular signaling pathways. The dimethylamino group enhances solubility and basicity, while the furan and tetrahydropyran rings contribute to conformational rigidity and metabolic stability .

Propiedades

IUPAC Name |

1-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-(oxan-4-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O3/c1-17(2)12(13-4-3-7-20-13)10-15-14(18)16-11-5-8-19-9-6-11/h3-4,7,11-12H,5-6,8-10H2,1-2H3,(H2,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWEVGPNXYZBSNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)NC1CCOCC1)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article reviews its biological activity, focusing on its antiproliferative effects, mechanism of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 251.31 g/mol. The compound features a urea moiety that is crucial for its biological activity.

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. Notably, it has shown promising results against colorectal cancer (HCT116), melanoma (A375), and pancreatic cancer (MiaPaca-2) cell lines.

In Vitro Studies

In vitro assays using the MTT method demonstrated that the compound exhibits significant cytotoxicity against HCT116 cells with an IC50 value of approximately 28 µM, indicating its potential as an anticancer agent. The following table summarizes the antiproliferative activity against various cell lines:

The mechanism by which this compound exerts its antiproliferative effects involves cell cycle arrest and modulation of key signaling pathways.

Cell Cycle Arrest

Flow cytometry analysis revealed that treatment with the compound leads to significant cell cycle arrest at the G0/G1 phase. This was associated with downregulation of cyclin-dependent kinases (CDK4 and CDK6), which are crucial for cell cycle progression. The percentage of cells in the G0/G1 phase increased from 50.3% in control groups to 71% in treated groups after 24 hours .

Reactive Oxygen Species (ROS)

Moreover, the compound appears to influence oxidative stress within cancer cells. Measurements indicated a significant reduction in intracellular ROS levels after treatment, suggesting that it may help maintain redox homeostasis, which is critical for cell survival and proliferation .

Structure-Activity Relationship (SAR)

The incorporation of specific functional groups into the urea structure significantly impacts biological activity. For instance, derivatives with halogen substitutions demonstrated enhanced activity compared to their non-halogenated counterparts. The presence of a tetrahydropyran moiety was also found to influence potency, with some derivatives exhibiting reduced antiproliferative effects compared to others .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound in preclinical settings:

- Colorectal Cancer Study : In a study involving HCT116 cells, treatment with the compound resulted in a notable decrease in cell viability and induction of apoptosis, suggesting its potential application in colorectal cancer therapy .

- Melanoma Treatment : Another study assessed the efficacy of this compound against A375 melanoma cells, where it demonstrated comparable effectiveness to established chemotherapeutics .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Comparisons

The table below highlights structural and physicochemical differences between the target compound and related urea derivatives:

Physicochemical and Pharmacokinetic Properties

- Solubility: The target compound’s dimethylamino group confers higher aqueous solubility compared to analogs with hydrophobic substituents (e.g., tert-butylphenyl in ). However, it is less lipophilic than M64HCl, which contains a trifluoromethyl group .

- Metabolic Stability: The tetrahydro-2H-pyran ring (present in the target compound and ) resists oxidative metabolism better than morpholino or pyridine groups (e.g., in M64HCl) .

- Bioavailability : Furan rings (as in the target compound) may improve membrane permeability compared to thiophene () but could pose phototoxicity risks .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea, and what critical reaction parameters must be controlled?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from furan-2-yl and tetrahydropyran precursors. Key steps include:

- Coupling reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for furan integration .

- Urea formation : Use of carbodiimides or phosgene analogs under anhydrous conditions .

- Critical parameters : Temperature control (<60°C to avoid decomposition), solvent polarity (e.g., THF or DMF), and protecting groups for amine moieties to prevent side reactions .

- Validation : Monitor reaction progress via TLC or HPLC, and confirm purity (>95%) using NMR and mass spectrometry .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity and purity?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., dimethylamino, furan, tetrahydropyran) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₁₆H₂₆N₃O₃) and isotopic patterns .

- HPLC with UV/Vis detection : Assess purity and detect impurities under gradient elution (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological assays (e.g., target inhibition vs. off-target effects)?

- Methodological Answer :

- Orthogonal assays : Combine enzymatic inhibition assays (e.g., fluorescence-based) with biophysical methods (e.g., surface plasmon resonance) to validate target binding .

- Counter-screening : Test against related targets (e.g., kinase panels) to identify selectivity .

- Purity validation : Re-test compound batches with ≥98% purity to exclude confounding impurities .

Q. What strategies are effective for optimizing reaction yields in large-scale synthesis while maintaining stereochemical fidelity?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to optimize solvent (e.g., DMF vs. THF), catalyst loading (e.g., 5-10% Pd), and reaction time .

- Chiral auxiliaries : Introduce temporary chiral groups during tetrahydropyran ring formation to preserve stereochemistry .

- Flow chemistry : Continuous flow systems improve heat/mass transfer and reduce side reactions in exothermic steps .

Q. What experimental approaches are recommended to elucidate the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- Molecular docking : Use software (e.g., AutoDock Vina) to predict binding poses with targets (e.g., GPCRs or kinases) .

- Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring protein stability shifts post-treatment .

- Knockout models : CRISPR/Cas9-mediated gene deletion to validate target dependency .

Q. How can stability issues (e.g., hydrolysis or oxidation) be mitigated during storage and biological testing?

- Methodological Answer :

- Lyophilization : Store as lyophilized powder under inert gas (argon) to prevent moisture uptake .

- Buffered solutions : Use pH-stable buffers (e.g., PBS at pH 7.4) for in vitro assays, avoiding extreme pH or light exposure .

- Accelerated stability studies : Conduct stress tests (40°C/75% RH) to identify degradation pathways .

Methodological Challenges and Solutions

Q. How should researchers address discrepancies between computational predictions and experimental data in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Free-energy calculations : Apply MM/PBSA or QM/MM methods to refine docking scores .

- Synthetic analogs : Synthesize derivatives with modified substituents (e.g., replacing dimethylamino with morpholino) to test SAR hypotheses .

Q. What statistical methods are appropriate for analyzing contradictory pharmacological data across multiple in vitro/in vivo models?

- Methodological Answer :

- Meta-analysis : Pool data from independent studies using random-effects models to account for variability .

- Multivariate regression : Identify covariates (e.g., cell line genotype, dosing regimen) influencing outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.